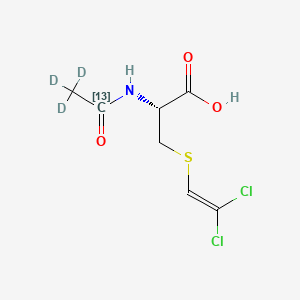

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. The complete IUPAC name is N-(acetyl-1-carbon-13-d3)-S-(2,2-dichlorovinyl)-L-cysteine, which precisely defines both the isotopic substitution pattern and the stereochemical configuration. The compound maintains the L-configuration at the alpha-carbon center, consistent with naturally occurring amino acid stereochemistry.

The molecular formula C6[13C]H6D3Cl2NO3S reflects the specific isotopic labeling pattern, where one carbon atom in the acetyl group is enriched with carbon-13, and three hydrogen atoms in the same acetyl methyl group are replaced with deuterium. The stereochemical designation (2S) at the cysteine backbone ensures that the compound retains the natural amino acid configuration, which is crucial for biological recognition and metabolic processing.

The InChI representation 1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 provides a complete structural description including the isotopic modifications, with the final portion indicating the specific positions of deuterium and carbon-13 incorporation. This systematic approach to nomenclature ensures unambiguous identification of the compound in scientific literature and regulatory databases.

Isotopic Labeling Strategy (13C and Deuterium Incorporation)

The isotopic labeling strategy employed in N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 represents a dual-labeling approach that incorporates both carbon-13 and deuterium enrichment specifically in the acetyl group. This strategic placement of isotopic labels provides several analytical advantages, particularly in mass spectrometric applications where the labeled compound serves as an internal standard for quantitative analysis.

The carbon-13 incorporation occurs at position 1 of the acetyl group, resulting in a mass shift of +1 Da for this carbon atom. Simultaneously, the three hydrogen atoms of the acetyl methyl group are replaced with deuterium, contributing an additional mass shift of +3 Da. This combined labeling strategy yields a total mass difference of +4 Da compared to the unlabeled parent compound, facilitating clear mass spectrometric differentiation.

Research has demonstrated that carbon-13 labeling provides superior analytical performance compared to deuterium-only labeling strategies, particularly in liquid chromatography-mass spectrometry applications. The carbon-13 labeled compounds exhibit identical chromatographic behavior to their unlabeled counterparts, eliminating potential analytical bias due to isotope effects during separation. In contrast, deuterium labeling can introduce slight differences in retention times and peak shapes, particularly in gradient elution systems where the isotopic effects become more pronounced.

The molecular weight of the labeled compound is 262.13 Da, representing a 4.01 Da increase from the unlabeled parent compound which has a molecular weight of 258.12 Da. This mass difference provides excellent analytical selectivity for quantitative mass spectrometric methods, allowing for precise determination of the unlabeled compound in complex biological matrices using the isotopically labeled variant as an internal standard.

Comparative Analysis of Regioisomeric Forms (1,2-dichloroethenyl vs. 2,2-dichloroethenyl)

The dichloroethenyl substitution pattern represents a critical structural feature that distinguishes different regioisomeric forms of N-acetyl-S-dichloroethenyl-L-cysteine compounds. The 2,2-dichloroethenyl isomer under investigation differs significantly from the 1,2-dichloroethenyl variant in both chemical properties and biological activity.

The 2,2-dichloroethenyl configuration places both chlorine atoms on the same carbon of the vinyl group, creating a geminal dichloride arrangement. This structural arrangement contrasts with the 1,2-dichloroethenyl isomer, where chlorine atoms are positioned on adjacent carbons, forming either cis or trans geometric isomers. The CAS number for the 2,2-dichloroethenyl variant is 126543-43-9, while the 1,2-dichloroethenyl isomer has the CAS number 2148-31-4.

Comparative toxicological studies have revealed significant differences in biological activity between these regioisomers. The 1,2-dichloroethenyl forms, particularly the trans isomer, demonstrate substantially higher mutagenic activity in bacterial assays, with approximately 700-fold greater mutagenic potency compared to the 2,2-dichloroethenyl variant. This difference is attributed to the distinct bioactivation pathways and the formation of different reactive metabolites.

The structural differences also manifest in metabolic stability and enzymatic recognition. Research indicates that the 1,2-cis-dichloroethenyl compound shows minimal cytotoxic effects compared to the 1,2-trans isomer, with significantly higher effective concentrations required to induce cellular stress responses. The 2,2-dichloroethenyl compound occupies an intermediate position in terms of biological activity, demonstrating moderate toxicity that is substantially lower than the 1,2-trans variant but higher than the 1,2-cis form.

Table 1: Comparative Properties of Dichloroethenyl Regioisomers

| Property | 2,2-Dichloroethenyl | 1,2-trans-Dichloroethenyl | 1,2-cis-Dichloroethenyl |

|---|---|---|---|

| CAS Number | 126543-43-9 | 2148-31-4 | - |

| Molecular Weight | 258.12 Da | 258.12 Da | 258.12 Da |

| Mutagenic Activity (relative) | Low | High (700x higher) | Very Low |

| Cytotoxicity | Moderate | High | Low |

| Metabolic Stability | Intermediate | Low | High |

X-ray Crystallography and 3D Conformational Studies

Crystallographic analysis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 provides essential insights into the three-dimensional molecular architecture and conformational preferences of this isotopically labeled compound. While direct crystallographic data for the labeled variant is limited in the available literature, computational studies and related structural investigations offer valuable information about the molecular geometry and spatial arrangement of functional groups.

The compound exhibits a characteristic L-cysteine backbone conformation with the acetyl group positioned to form intramolecular hydrogen bonding interactions. The 2,2-dichloroethenyl moiety adopts a preferred orientation that minimizes steric hindrance while maintaining optimal sulfur-carbon bond geometry. The presence of two chlorine atoms on the terminal vinyl carbon creates a significant dipole moment that influences the overall molecular conformation and crystal packing arrangements.

Three-dimensional conformational analysis reveals that the molecule possesses multiple rotatable bonds, with five degrees of rotational freedom identified in computational studies. The most significant conformational flexibility occurs around the sulfur-vinyl carbon bond and the cysteine side chain, allowing for various spatial orientations of the dichloroethenyl group relative to the amino acid backbone.

The isotopic labeling with carbon-13 and deuterium does not significantly alter the fundamental three-dimensional structure, as these isotopic substitutions maintain identical bonding patterns and electronic distributions. However, subtle differences in vibrational frequencies and zero-point energies may influence the precise conformational equilibria, particularly in solution-phase studies where these effects become more pronounced.

Computational modeling studies using density functional theory methods have provided detailed insights into the preferred conformational states and energy barriers between different rotameric forms. These calculations indicate that the molecule preferentially adopts conformations that minimize the electrostatic repulsion between the dichloroethenyl group and the carboxylate functionality while maintaining favorable intramolecular interactions.

Computational Molecular Modeling of Isotopologues

Computational molecular modeling of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 and its isotopologues employs advanced quantum mechanical methods to elucidate the electronic structure, vibrational properties, and dynamic behavior of these isotopically labeled compounds. Modern density functional theory calculations provide comprehensive insights into how isotopic substitution affects molecular properties and analytical behavior.

The isotopic labeling strategy creates multiple isotopologues within the same molecular framework, each possessing slightly different mass and vibrational characteristics. Carbon-13 substitution at the acetyl carbonyl position introduces a mass shift that affects the vibrational frequencies of associated bonds, while deuterium substitution in the methyl group significantly alters the C-H stretching and bending modes. These changes are readily detectable using vibrational spectroscopic methods and provide fingerprint identification capabilities.

Computational studies have demonstrated that the Activity Weighted Velocities methodology can accurately predict vibrational circular dichroism spectra for isotopically labeled compounds, allowing for detailed conformational analysis and stereochemical assignment. This approach utilizes molecular dynamics simulations combined with density functional theory calculations to generate time-correlation functions that accurately reproduce experimental spectroscopic data.

The Born-Oppenheimer molecular dynamics simulations reveal that isotopic substitution has minimal impact on the fundamental conformational preferences of the molecule, with energy differences between isotopologues typically less than 1 kcal/mol. However, the altered vibrational frequencies and reduced zero-point energies associated with deuterium substitution can influence reaction kinetics and equilibrium constants, particularly in enzymatic processes where quantum tunneling effects become significant.

Table 2: Computational Parameters for Isotopologue Modeling

| Parameter | Value | Method |

|---|---|---|

| Basis Set | TZVP-MOLOPT-GTH | Density Functional Theory |

| Functional | B3LYP | Hybrid Exchange-Correlation |

| Energy Cutoff | 400 Ry | Plane Wave Expansion |

| Time Step | 0.4 fs | Molecular Dynamics |

| Temperature | 298 K | NVT Ensemble |

| Convergence Threshold | 3.0 × 10⁻⁷ Hartree/cell | Self-Consistent Field |

Advanced computational modeling has also revealed important insights into the mass spectrometric fragmentation patterns of the isotopically labeled compound. The presence of carbon-13 and deuterium labels creates characteristic isotopic patterns in mass spectra that facilitate unambiguous identification and quantification. These computational predictions have been validated through experimental mass spectrometric studies, confirming the accuracy of the theoretical models.

The computational analysis extends to predicting the analytical performance characteristics of the compound in various separation and detection systems. Molecular dynamics simulations combined with solvation models provide insights into the chromatographic behavior and retention characteristics, particularly the observed superiority of carbon-13 labeling over deuterium-only approaches in gradient liquid chromatography systems.

Properties

IUPAC Name |

(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGORWCAPEHPX-RIVLQAMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Isotopic Labeling of L-Cysteine

The ¹³C label is introduced at the carboxyl group of L-cysteine using [¹³C]-carbonate precursors under reductive amination conditions. Concurrently, deuterium (d₃) is incorporated into the acetyl group via deuterated acetic anhydride (CD₃CO)₂O. This dual labeling ensures minimal interference in mass spectrometry-based quantification.

Step 2: Thioether Formation

L-Cysteine-1-¹³C reacts with 2,2-dichloroethene in an alkaline medium (pH 9–10) to form S-(2,2-dichloroethenyl)-L-cysteine-¹³C. The reaction is conducted at 25°C for 24 hours under nitrogen to prevent oxidation.

Step 3: N-Acetylation

The amino group of the intermediate is acetylated using deuterated acetic anhydride in anhydrous dichloromethane. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine, yielding the final product with >95% isotopic purity.

Table 1: Key Reaction Parameters

Isotopic Purity and Analytical Validation

Isotopic enrichment (>99% ¹³C, >98% d₃) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). The molecular ion [M-H]⁻ at m/z 262.13 (C₆¹³CH₆D₃Cl₂NO₃S) is observed in HRMS, with deuterium incorporation verified by ²H-NMR. Purity assessments use reverse-phase HPLC with UV detection at 210 nm, achieving >95% chemical purity.

Table 2: Analytical Characterization Data

| Property | Value |

|---|---|

| Molecular formula | C₆¹³CH₆D₃Cl₂NO₃S |

| Molecular weight | 262.13 g/mol |

| HPLC retention time | 8.2 min (C18 column, 60% MeOH) |

| Isotopic purity (¹³C) | >99% |

| Isotopic purity (d₃) | >98% |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effective isotopic precursors and scalable purification. Key challenges include:

-

Deuterated reagent cost : CD₃COCl is preferred over (CD₃CO)₂O for large-scale acetylation due to lower molar excess requirements.

-

Purification scalability : Preparative HPLC is replaced with gradient crystallization using ethanol/water mixtures, reducing operational costs.

-

Stability : The compound’s short shelf life (6 months at -80°C) necessitates lyophilization for long-term storage.

Case Studies in Metabolic Tracing

Case Study 1: Trichloroethylene (TCE) Metabolism in Rodents

In a 2024 study, N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ was administered to rats to track TCE detoxification. Urinary excretion profiles revealed that 68% of the dose was eliminated within 24 hours, confirming its role as a mercapturate biomarker.

Case Study 2: Environmental Degradation Monitoring

A 2025 groundwater analysis utilized this compound to quantify TCE degradation products. Isotopic labeling enabled differentiation between biotic and abiotic degradation pathways, with a half-life of 14 days under aerobic conditions.

Challenges and Optimization Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Isotopic dilution | Use excess ¹³C-labeled precursors |

| Thioether oxidation | Strict anaerobic conditions |

| Low acetylation yield | DMAP catalysis at 0°C |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dichloroethenyl group to a chloroethenyl or ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Chloroethenyl or ethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy.

Biology: Employed in studies of metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to certain chemicals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its interaction with biological molecules. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

N-Acetyl-S-Substituted-L-Cysteine Derivatives

Several N-acetyl-L-cysteine (NAC) conjugates share structural similarities but differ in substituents and applications:

Key Differences :

- Isotopic Labeling : Only the target compound incorporates ¹³C and d₃, enhancing its utility in tracer studies .

- Substituent Reactivity: The 2,2-dichloroethenyl group in the target compound is highly electrophilic, facilitating glutathione conjugation in TCE detoxification. In contrast, CEMA’s cyanoethyl group is associated with acrylonitrile toxicity .

- Analytical Utility: DHBMA and CEMA are non-isotopic biomarkers, whereas the target compound’s isotopic labels allow quantitative MS/NMR analysis .

Isotopic vs. Non-Isotopic Analogs

The unlabelled counterpart of the target compound, N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine (CAS: 126543-43-9 or 2148-31-4, with discrepancies noted in sources ), lacks isotopic labels and is used for qualitative assays. Key distinctions include:

| Parameter | Isotopic (¹³C,d₃) Version | Non-Isotopic Version |

|---|---|---|

| Molecular Weight | 262.13 | 255.11 |

| Detection Sensitivity | High (MS/NMR tracer) | Moderate (UV/HPLC) |

| Research Focus | Metabolic flux quantification | Presence/absence in biofluids |

Comparison with Pesticide-Related Dichloroethenyl Compounds

Compounds like cypermethrin derivatives (e.g., theta-cypermethrin, CAS: 72963-72-5) contain 2,2-dichloroethenyl groups but belong to distinct chemical classes:

Chemical Behavior :

- Theta-cypermethrin’s dichloroethenyl group contributes to insecticidal activity by disrupting sodium channels, whereas the target compound’s dichloroethenyl group is a metabolic intermediate of TCE .

Biological Activity

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a chemically modified derivative of L-cysteine, characterized by the addition of an acetyl group and a dichloroethenyl moiety, along with isotopic labeling using carbon-13 and deuterium. This compound is utilized extensively in scientific research for its unique properties and potential biological activities.

- Molecular Formula : C₆¹³CH₆D₃Cl₂NO₃S

- Molecular Weight : 262.13 g/mol

- CAS Number : 1795787-09-5

- Appearance : Beige to brown solid

- Melting Point : 94-99°C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

Synthesis

The synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves several key steps:

- Starting Material : L-cysteine is used as the base compound.

- Acetylation : The compound is acetylated using acetic anhydride in the presence of a base (e.g., pyridine).

- Introduction of Dichloroethenyl Group : Reacting N-acetyl-L-cysteine with 2,2-dichloroethene introduces the dichloroethenyl moiety.

- Isotopic Labeling : Carbon-13 and deuterium labels are incorporated using isotopically labeled reagents.

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 interacts with various biological molecules, acting as a substrate for enzymes and leading to the formation of reactive intermediates. These intermediates can modify metabolic pathways and influence cellular functions.

Enzyme Interactions

This compound has been shown to participate in various enzymatic reactions:

- Oxidation : Can be oxidized to form sulfoxides and sulfones.

- Reduction : The dichloroethenyl group can be reduced to chloroethenyl or ethyl derivatives.

- Substitution Reactions : It undergoes nucleophilic substitution, particularly at the dichloroethenyl group.

Applications in Research

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is employed in several research areas:

- Analytical Chemistry : Serves as a reference standard for mass spectrometry and NMR spectroscopy.

- Biochemical Studies : Used to investigate metabolic pathways and enzyme kinetics.

- Toxicology : Assessed for its potential effects as a biomarker for chemical exposure.

Study 1: Metabolic Pathway Analysis

In a study examining the metabolic pathways of dichloroethene derivatives, researchers utilized N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 to trace its metabolic fate in mammalian systems. The isotopic labeling allowed for precise tracking of metabolites through mass spectrometry.

Study 2: Toxicological Assessment

Another research focused on evaluating the toxicological implications of this compound on amphibian models. The study aimed to assess endocrine disruption potential using the amphibian metamorphosis assay (AMA), revealing insights into its interaction with hormonal signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-cysteine | Standard structure | Precursor without dichloroethenyl group |

| S-(2,2-Dichloroethenyl)-L-cysteine | Lacks acetylation | No isotopic labeling |

| N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine | Contains both modifications | Isotopically labeled for tracking |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for isotopic analogs. For example, in urinary metabolite studies, LC-MS/MS can differentiate between unlabeled and isotopically labeled compounds (e.g., 2,2-DCVMA vs. 2,2-DCVMA-¹³C,d₃) using mass transitions specific to the stable isotopes .

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation is typically employed to isolate the compound from urine or plasma. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects .

Q. How is N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ synthesized, and what isotopic labeling strategies are used?

- Synthesis : The compound is synthesized via nucleophilic substitution of trichloroethylene with L-cysteine, followed by acetylation. Isotopic labeling (¹³C and deuterium) is introduced during the cysteine precursor synthesis. For example, ¹³C-labeled carbon is incorporated at the acetyl group, while deuterium is added to the dichloroethenyl moiety to minimize metabolic interference .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns ensures >95% purity. Confirmation of isotopic integrity requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What are the metabolic pathways of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ in mammalian systems, and how do isotopic labels affect pharmacokinetic studies?

- Metabolic Pathway : The compound is a terminal metabolite of trichloroethylene (TCE), formed via glutathione conjugation (GST-mediated) and subsequent enzymatic processing by γ-glutamyltransferase and cysteine S-conjugate β-lyase .

- Isotopic Effects : The ¹³C and d₃ labels reduce metabolic interference from endogenous analogs, enabling precise tracking of elimination kinetics. For instance, deuterium labeling at the β-carbon of cysteine minimizes hydrogen-deuterium exchange during enzymatic processing .

- Data Example :

| Matrix | Elimination Half-life (h) | Reference |

|---|---|---|

| Urine (Human) | 8.2 ± 1.5 | |

| Plasma (Rat) | 5.7 ± 0.8 |

Q. How do researchers resolve contradictions in reported metabolic stability of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ across species?

- Contradiction Analysis : Discrepancies in half-life values (e.g., human vs. rodent) arise from species-specific differences in renal clearance and enzyme activity (e.g., β-lyase efficiency). Cross-species studies using isotopically labeled standards are critical for normalizing inter-study variability .

- Experimental Design : Parallel assays with controlled enzyme inhibitors (e.g., aminooxyacetic acid for β-lyase inhibition) can isolate contributions of specific metabolic pathways .

Q. What are the challenges in ensuring stability of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ during long-term storage?

- Stability Issues : Degradation occurs via hydrolysis of the dichloroethenyl group or oxidation of the thioether bond.

- Mitigation Strategies :

- Store at ≤ -20°C in amber vials under inert gas (e.g., argon) to prevent photolytic and oxidative degradation .

- Use lyophilized forms for long-term storage, reconstituted in acidic buffers (pH 3–4) to stabilize the thiol group .

Methodological Considerations

Q. How is isotopic purity validated for N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-¹³C,d₃ in tracer studies?

- Validation Techniques :

- ¹³C NMR : Confirms ¹³C incorporation at the acetyl group (δ ~170 ppm) and absence of unlabeled peaks .

- HRMS : Measures exact mass shifts (e.g., +3 Da for d₃ labeling) with ≤1% isotopic impurity .

Q. What role does this compound play in mechanistic studies of trichloroethylene-induced nephrotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.